Fmoc-L-beta-homoalanine Fmoc-L-beta-homoalanine Fmoc-l-beta-homoalanine

Brand Name: Vulcanchem
CAS No.: 193954-26-6
VCID: VC21539167
InChI: InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m0/s1
SMILES: CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C19H19NO4
Molecular Weight: 325,36 g/mole

Fmoc-L-beta-homoalanine

CAS No.: 193954-26-6

VCID: VC21539167

Molecular Formula: C19H19NO4

Molecular Weight: 325,36 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-L-beta-homoalanine - 193954-26-6

Description

Fmoc-L-beta-homoalanine, also known as (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, is a crucial amino acid derivative used extensively in peptide synthesis and drug development. Its unique properties enhance the stability and solubility of peptides, making it a valuable compound in pharmaceutical research.

Applications of Fmoc-L-beta-homoalanine

Fmoc-L-beta-homoalanine is utilized in several key areas of research:

Peptide Synthesis

This compound serves as a key building block in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). It allows for the efficient creation of complex peptide structures, which are essential for understanding biological processes and developing therapeutic peptides .

Drug Development

Fmoc-L-beta-homoalanine is employed in the development of novel therapeutic peptides. Its ability to enhance the design of drugs targeting specific biological pathways is crucial in pharmaceutical research .

Bioconjugation

It is used to modify biomolecules, facilitating the attachment of drugs or imaging agents to proteins. This is essential for creating targeted therapies and diagnostics .

Research in Neuroscience

Valuable in studying neuropeptides and their functions, contributing to advancements in understanding neurological disorders and potential treatments .

Protein Engineering

Plays a role in designing proteins with enhanced stability and functionality, important in biotechnology applications, including enzyme development and industrial processes .

Research Findings

Recent studies highlight the importance of Fmoc-L-beta-homoalanine in peptide synthesis and drug development. Its unique properties allow for the creation of complex peptide structures with enhanced stability, which is critical for therapeutic applications .

Comparison with Other Amino Acid Derivatives

Fmoc-L-beta-homoalanine is distinct from other derivatives like Fmoc-(2-thienyl)-L-beta-homoalanine, which has a thiophene structure that enhances biological activity . While Fmoc-L-beta-homoalanine focuses on general peptide synthesis and drug development, Fmoc-(2-thienyl)-L-beta-homoalanine is particularly valuable for its unique biological activity enhancement properties.

CAS No. 193954-26-6
Product Name Fmoc-L-beta-homoalanine
Molecular Formula C19H19NO4
Molecular Weight 325,36 g/mole
IUPAC Name (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m0/s1
Standard InChIKey LYMLSPRRJWJJQD-LBPRGKRZSA-N
Isomeric SMILES C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Synonyms Fmoc-L-beta-homoalanine;193954-26-6;Fmoc-D-beta-homoalanine;Fmoc-beta-Homoala-OH;(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoicacid;201864-71-3;(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoicacid;(S)-3-(Fmoc-amino)butyricacid;(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoicacid;Fmoc-?-HoAla-OH;fmoc-beta-homoalanine;Fmoc-|A-homoalanine;AmbotzFAA6630;Fmoc-|A-HoAla-OH;AC1NWJCW;47935_ALDRICH;SCHEMBL119717;47935_FLUKA;CTK5J1820;MolPort-000-162-471;ZINC2562489;ANW-74019;CF-321;MFCD00270346;AKOS015837096
PubChem Compound 5706672
Last Modified Aug 15 2023

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